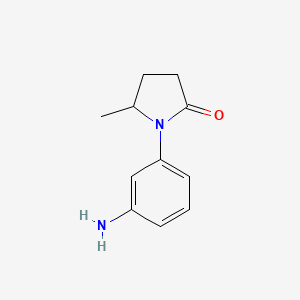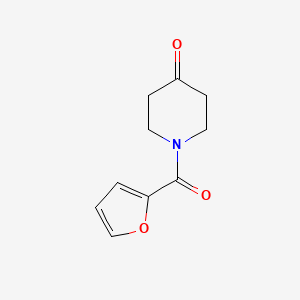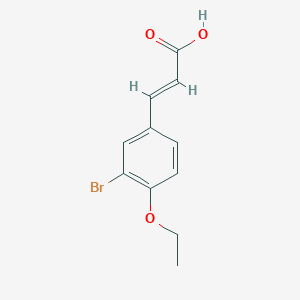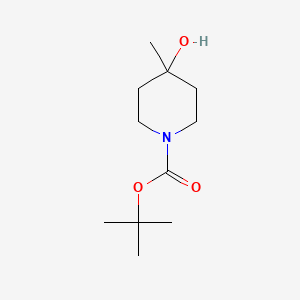
6-(溴甲基)吡啶甲酸乙酯
描述
Ethyl 6-(bromomethyl)picolinate (EMBP) is a novel chemical compound that is used as an intermediate in the synthesis of various pharmaceuticals, as well as a reagent in laboratory experiments. EMBP is a relatively new compound, and thus, its properties and applications are still being investigated.
科学研究应用
有机金属抗癌配合物
6-(溴甲基)吡啶甲酸乙酯衍生物在有机金属抗癌配合物的开发中得到探索。例如,含有吡啶甲酸配体的铱(III)配合物显示出快速的加水分解和对人卵巢癌细胞的显着细胞毒性。这些配合物表现出对 DNA 嘌呤的选择性结合,并显示出高细胞摄取,表明它们的疏水性和 DNA 结合亲和力与抗癌活性相关 (Liu 等,2011).
生物活性化合物合成
6-(溴甲基)吡啶甲酸乙酯作为各种生物活性化合物的合成中间体。一个具体例子涉及 4-(4-硝基苯氧基)吡啶甲酸乙酯的合成,展示了其在制造氯吡啶甲酰氯衍生物中的作用,这对于进一步的生物学研究至关重要 (Xiong 等,2019).
纯化和选择性吸附
该化学品的衍生物在化学工业中的纯化过程中得到利用。例如,支柱芳烃的非多孔自适应晶体 (NAC) 已被用于选择性吸附吡啶杂质,展示了 6-(溴甲基)吡啶甲酸乙酯相关结构在提高原材料质量方面的适应性 (Wang 等,2022).
催化应用
涉及 6-(溴甲基)吡啶甲酸乙酯衍生物的配合物因其催化应用而受到研究,包括聚合和低聚反应。这些研究强调了此类配合物在提高工业化学反应效率方面的潜力 (Chen 等,2003).
抗氧化活性研究
6-(溴甲基)吡啶甲酸乙酯衍生物也因其抗氧化特性而受到研究。对乙氧基喹及其类似物的研究证明了此类化合物在氧化过程中充当有效抑制剂的能力,突出了它们在食品工程和医学中的潜力 (Kumar 等,2007).
作用机制
生化分析
Biochemical Properties
Ethyl 6-(bromomethyl)picolinate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit the activity of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These enzymes are involved in the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by Ethyl 6-(bromomethyl)picolinate can lead to altered metabolic pathways and changes in the levels of metabolites. Additionally, Ethyl 6-(bromomethyl)picolinate has been shown to interact with binding proteins, affecting their function and stability .
Cellular Effects
Ethyl 6-(bromomethyl)picolinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to affect the expression of genes involved in oxidative stress response and inflammation . The compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses. Furthermore, Ethyl 6-(bromomethyl)picolinate has been shown to impact cellular metabolism by altering the activity of metabolic enzymes and affecting the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(bromomethyl)picolinate involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of cytochrome P450 enzymes, leading to their inhibition . This inhibition affects the metabolism of various substrates, resulting in changes in metabolic pathways. Additionally, Ethyl 6-(bromomethyl)picolinate can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(bromomethyl)picolinate have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being stored in an inert atmosphere and at low temperatures . It can undergo degradation over extended periods, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that Ethyl 6-(bromomethyl)picolinate can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 6-(bromomethyl)picolinate vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, Ethyl 6-(bromomethyl)picolinate can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and metabolism .
Metabolic Pathways
Ethyl 6-(bromomethyl)picolinate is involved in metabolic pathways that include interactions with cytochrome P450 enzymes and other metabolic enzymes . The compound can affect the flux of metabolites through these pathways, leading to changes in metabolite levels. Additionally, Ethyl 6-(bromomethyl)picolinate can interact with cofactors required for enzyme activity, further influencing metabolic processes . These interactions can result in altered metabolic flux and changes in the production of key metabolites .
Transport and Distribution
Within cells and tissues, Ethyl 6-(bromomethyl)picolinate is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and can accumulate in specific cellular compartments. Its distribution within tissues can be influenced by factors such as tissue perfusion and the presence of binding proteins . These interactions can affect the localization and accumulation of Ethyl 6-(bromomethyl)picolinate within cells and tissues .
Subcellular Localization
Ethyl 6-(bromomethyl)picolinate exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules . These interactions can affect the compound’s activity and its impact on cellular processes .
属性
IUPAC Name |
ethyl 6-(bromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJOYYSNHBEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629934 | |
| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97278-44-9 | |
| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)







![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)
